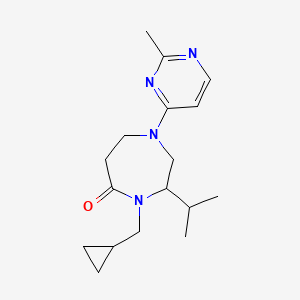![molecular formula C19H20N2O4 B5292961 N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5292961.png)
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with the molecular formula C18H18N2O3. This compound is known for its unique structure, which includes a hydroxyethylamino group, a phenylprop-1-en-2-yl group, and a methoxybenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-aminoethanol with 4-benzylidene-2-phenyl-2-oxazolin-5-one to form an intermediate product. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylprop-1-en-2-yl group may interact with hydrophobic pockets in proteins, while the methoxybenzamide group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide can be compared with similar compounds such as:
N-(2-(2-Hydroxyethylamino)ethyl)oleamide: This compound has a similar hydroxyethylamino group but differs in its overall structure and applications.
2-Hydroxyethylamine: A simpler compound that shares the hydroxyethylamino group but lacks the complex structure of this compound. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-9-7-15(8-10-16)18(23)21-17(19(24)20-11-12-22)13-14-5-3-2-4-6-14/h2-10,13,22H,11-12H2,1H3,(H,20,24)(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUAWEIYRIKSMD-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B5292883.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![4-[[2-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid](/img/structure/B5292898.png)



![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)
)amine](/img/structure/B5292943.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5292947.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)

![1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea](/img/structure/B5292981.png)
